molecular formula C16H13NO2 B1236368 Propionic acid, 3-cyano-3,3-diphenyl-

Propionic acid, 3-cyano-3,3-diphenyl-

Cat. No.: B1236368
M. Wt: 251.28 g/mol
InChI Key: GOPLEFHQZLVFTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propionic acid, 3-cyano-3,3-diphenyl- (IUPAC name: 3-cyano-3,3-diphenylpropanoic acid) is a substituted propionic acid derivative featuring a cyano (-CN) group and two phenyl rings at the 3-position of the propionic acid backbone. This compound is of interest in pharmaceutical and organic synthesis due to its unique structure, which combines aromaticity, polarity (from the cyano group), and carboxylic acid functionality.

Properties

Molecular Formula

C16H13NO2

Molecular Weight

251.28 g/mol

IUPAC Name

3-cyano-3,3-diphenylpropanoic acid

InChI

InChI=1S/C16H13NO2/c17-12-16(11-15(18)19,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11H2,(H,18,19)

InChI Key

GOPLEFHQZLVFTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C#N)C2=CC=CC=C2

Synonyms

3-cyano-3,3-diphenylpropionic acid

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues of 3-cyano-3,3-diphenylpropionic acid, highlighting differences in substituents, applications, and physicochemical properties:

Compound Name Substituents CAS Number Molecular Formula Applications Key Properties
3-Cyano-3,3-diphenylpropionic acid -CN, 2× -C₆H₅ at C3 - C₁₆H₁₃NO₂ Pharmaceutical intermediate (e.g., anticancer agents) High polarity due to -CN; potential metabolic stability
2-BOC-Amino-3,3-diphenylpropionic acid -BOC, -NH₂, 2× -C₆H₅ at C3 119363-63-2 C₂₁H₂₃NO₄ Peptide synthesis (BOC group protects amino functionality) Enhanced solubility in organic solvents; used in controlled synthesis
3-(3,4-Methylenedioxyphenyl)propionic acid -C₆H₃(O₂CH₂) at C3 2815-95-4 C₁₀H₁₀O₄ Biochemical research (anti-inflammatory studies) Melting point: 86–88°C; soluble in chloroform/ethyl acetate
3-Amino-3-(2-chlorophenyl)propionic acid -NH₂, -Cl at C2 of phenyl - C₉H₁₀ClNO₂ Pharmaceutical intermediate (e.g., β-amino acid derivatives) Chlorine substituent enhances electrophilicity; chiral center
3-Amino-3-(2-nitrophenyl)propionic acid -NH₂, -NO₂ at C2 of phenyl 5678-48-8 C₉H₁₀N₂O₄ Precursor for nitroaromatic drug candidates Nitro group increases reactivity; melting point: N/A

Metabolic and Functional Differences

  • Metabolism: Propionic acid derivatives are typically metabolized via fatty acid and tricarboxylic acid pathways. However, substituents significantly alter metabolic fate. For example, the cyano group in 3-cyano-3,3-diphenylpropionic acid may resist rapid degradation, unlike BOC-protected or amino-substituted analogues, which are designed for controlled release in peptide synthesis .
  • Bioactivity: Compounds like 3-(p-methoxyphenyl)-propionic acid exhibit anti-inflammatory properties by inhibiting TNF-α and IL-1β, whereas the cyano-diphenyl variant’s bioactivity remains underexplored but is hypothesized to target cancer pathways based on related studies .

Pharmaceutical Relevance

  • Anticancer Potential: Derivatives like 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (CAS 1810069-92-1) have been studied for antitumor activity, suggesting the parent acid’s utility in prodrug formulations .

Industrial and Biochemical Use

  • Peptide Synthesis: BOC-protected derivatives are preferred for amino group protection, while cyano-substituted variants may serve as chiral building blocks .
  • Microbial Fermentation: Propionic acid derivatives are common in volatile fatty acid (VFA) production, but substituents like cyano or phenyl groups likely inhibit microbial uptake, reducing their role in fermentation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.